An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Core Properties and Synthetic Applications
An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide: Core Properties and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, a pivotal chemical intermediate in the synthesis of various pharmaceuticals, most notably the benzodiazepine class of drugs. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, chemical reactivity, and analytical characterization. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide, also known by its synonym 2-(2-bromoacetamido)-5-chlorobenzophenone, is a substituted acetamide derivative. Its molecular structure incorporates a benzophenone core, a feature central to the pharmacological activity of many benzodiazepines. The strategic importance of this compound lies in its role as a direct precursor to the 1,4-benzodiazepine ring system. The presence of a bromoacetyl group provides a reactive electrophilic site essential for the subsequent intramolecular cyclization step, which forms the characteristic seven-membered diazepine ring. Understanding the properties and handling of this intermediate is critical for the efficient and safe production of active pharmaceutical ingredients (APIs) like bromazepam.
Physicochemical Properties
The fundamental physical and chemical properties of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide are crucial for its handling, storage, and application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 32580-26-0 | [1] |
| Molecular Formula | C₁₅H₁₁BrClNO₂ | [1] |
| Molecular Weight | 352.61 g/mol | [1] |
| Appearance | Solid, White Solid | [2][3] |
| Melting Point | 108 - 110 °C | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [3] |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide | [1] |
| InChI Key | VYYHFSBVBDFTML-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanism
The primary and most efficient synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide involves the N-acylation of 2-amino-5-chlorobenzophenone. The choice of acylating agent and reaction conditions is critical to achieving high yield and purity.
Reaction Principle
The synthesis is a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl group on bromoacetyl bromide. The electron-withdrawing nature of the benzoyl group and the chloro substituent on the aniline ring slightly decreases the nucleophilicity of the amino group; however, the reaction proceeds efficiently under appropriate conditions.[4] A base is often implicitly formed or can be added to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion.
Detailed Experimental Protocol
This protocol is based on established methodologies for the acylation of aminobenzophenones.[4][5]
Objective: To synthesize N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide via N-acylation.
Materials:
-
2-amino-5-chlorobenzophenone (1.0 equivalent)
-
Bromoacetyl bromide (1.1 equivalents)
-
Anhydrous benzene or glacial acetic acid
-
2N Sodium hydroxide solution (for work-up)
-
Anhydrous sodium sulfate
-
Benzene and petroleum ether (for recrystallization)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-chlorobenzophenone in anhydrous benzene.
-
Acylation: While stirring at room temperature, add bromoacetyl bromide dropwise to the solution. A precipitate of the hydrobromide salt of the starting amine may form.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with 2N sodium hydroxide to neutralize HBr and remove any unreacted bromoacetyl bromide, followed by washing with water until the washings are neutral.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and concentrate it in vacuo to yield the crude product.
-
Purification: Recrystallize the crude residue from a mixture of benzene and petroleum ether to obtain the purified N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide as a crystalline solid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Application in Bromazepam Synthesis
The primary utility of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide is as a precursor for benzodiazepine synthesis. The molecule is designed for a subsequent intramolecular cyclization reaction.
Cyclization to 7-Membered Ring
The key reaction involves treating the bromoacetamide intermediate with a source of ammonia. The ammonia acts as a nucleophile, first displacing the bromide ion (an excellent leaving group) to form an amino-acetamide intermediate. This is followed by an intramolecular nucleophilic attack of the newly introduced amino group onto the carbonyl carbon of the benzophenone moiety. This sequence of reactions results in the formation of the 1,4-benzodiazepine ring structure.
Experimental Protocol: Synthesis of Bromazepam
This generalized protocol is based on the well-established cyclization reaction using ammonia.[6][7]
Objective: To synthesize 7-bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (a close analog, demonstrating the principle) from the corresponding bromoacetamide intermediate.
Materials:
-
N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide (1.0 equivalent)
-
Anhydrous ammonia
-
Methanol or Ethanol
-
Hexamethylenetetramine (optional catalyst/ammonia source)[7]
Procedure:
-
Reaction Setup: In a pressure-resistant vessel, dissolve N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide in methanol.
-
Ammonolysis: Cool the solution and saturate it with anhydrous ammonia gas. Alternatively, hexamethylenetetramine can be used in refluxing methanol, as it slowly releases ammonia.[7]
-
Cyclization: Seal the vessel and heat the mixture. The reaction is typically heated at reflux for several hours (e.g., 10-24 hours).[7] Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Purification: Filter the crystalline product, wash with cold methanol and then with hot water to remove salts and impurities.[7] Dry the product under vacuum.
Reaction Mechanism Diagram
Caption: Reaction mechanism for benzodiazepine synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide.
-
Chromatography: Thin Layer Chromatography (TLC) is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis, often using a reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals in ¹H NMR would include aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.
-
Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the amide N-H and C=O stretching, as well as the benzophenone C=O stretch.[9]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine atoms.[9]
-
Safety and Handling
As a bromoacetamide derivative and a chemical intermediate, N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide must be handled with appropriate care.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety goggles.[10]
-
Handling Precautions: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
References
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PubChem. (n.d.). N-(2-benzoyl-4-chlorophenyl)-2-bromoacetamide. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Cloxazolam. Retrieved from [Link]
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LookChem. (n.d.). Cas 1812-30-2,Bromazepam. Retrieved from [Link]
-
SIELC Technologies. (2018). N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide. Retrieved from [Link]
- Google Patents. (n.d.). US3203990A - Amino substituted benzophenone oximes and derivatives thereof.
- Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.
-
The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 32580-26-0,2-BROMOACETAMIDO-5-CHLOROBENZOPHENONE. Retrieved from [Link]
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